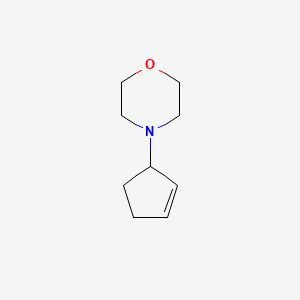

4-(Cyclopent-2-en-1-yl)morpholine

Description

4-(Cyclopent-2-en-1-yl)morpholine (CAS: 936-52-7) is a morpholine derivative substituted with a cyclopentenyl group. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . The compound is a colorless liquid under standard conditions, with a boiling point of 105–106°C at 12 mmHg . It is primarily used in scientific research, particularly in organic synthesis and pharmaceutical development, due to its reactive enamine functionality . Safety data classify it as hazardous (UN 1993, Hazard Class 3), with risks including flammability and irritation (H225, H315, H319, H335) .

Properties

CAS No. |

6284-13-5 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-cyclopent-2-en-1-ylmorpholine |

InChI |

InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1,3,9H,2,4-8H2 |

InChI Key |

WOSAZVLZARYJIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Stork Enamine Alkylation Route

One of the principal synthetic routes involves formation of a Stork enamine intermediate by reaction of cyclopentanone with morpholine, followed by alkylation or further functionalization steps.

- Step 1: Formation of the Stork enamine by condensation of cyclopentanone with morpholine under mild conditions to yield 1-morpholinocyclopentene.

- Step 2: Electrophilic substitution or alkylation on the enamine double bond to introduce desired substituents or functional groups.

- Step 3: Optional ring-opening or reduction steps to modify the cyclopentene ring or side chains.

This method is noted for its regio- and stereoselectivity, allowing for controlled synthesis of the cyclopentene-substituted morpholine. It is scalable and suitable for industrial applications due to its simplicity and moderate reaction conditions.

Cascade Reaction with 4-(Tosylmethyl)semicarbazones

An alternative approach uses a cascade reaction involving 4-(tosylmethyl)semicarbazones and 1-morpholinocyclopentene:

- The reaction proceeds via a stereo- and regioselective cascade to form bicyclic pyrimidine derivatives with exocyclic double bonds.

- Subsequent isomerization in tetrahydrofuran (THF) with para-toluenesulfonic acid (TsOH) shifts the double bond endocyclically, yielding bicyclic pyrimidines with high selectivity (90–97% yield).

- This method provides access to complex nitrogen-containing heterocycles related to this compound frameworks and demonstrates the versatility of morpholine-cyclopentene intermediates.

Microwave-Assisted Synthesis of Cyclopentene Amines

Microwave irradiation has been employed to accelerate the synthesis of cyclopentene derivatives including morpholine-substituted analogs:

- A typical protocol involves reacting furfural or cyclopentanone derivatives with morpholine in aqueous media under microwave heating at 60 °C for 5 minutes.

- This method yields trans-4,5-diaminocyclopent-2-enones and related compounds in high yields (80–93%).

- The products are isolated by simple extraction and purification, with spectral data confirming structure.

This approach offers rapid synthesis with environmentally friendly conditions (water as solvent), high yields, and minimal purification steps.

Amino Alcohol Derivative Preparation and Resolution

A patented process describes preparation of amino alcohol derivatives related to cyclopentene morpholine compounds:

- Starting from halogenated intermediates, cyclization in the presence of triethyl orthoformate yields cyclopentene derivatives.

- Subsequent hydrolysis, reduction (e.g., sodium borohydride in 2-butanol), and chiral resolution steps using D- or L-tartaric acid provide enantiomerically pure amino alcohols.

- The process achieves high purity (>99.8% by HPLC) and good yields (86–95%).

- Analytical data including ^1H NMR, IR, mass spectrometry, optical rotation, and X-ray diffraction confirm structure and stereochemistry.

This method is valuable for producing chiral this compound derivatives for pharmaceutical applications.

One-Pot Synthesis of Substituted Cyclopentene Morpholines

A one-pot reaction strategy combines cyclopentanone, morpholine, acyl chloride, and cyanoacetamide to synthesize substituted cyclopentene morpholine derivatives:

- The reaction proceeds efficiently under mild conditions with reduced solvent and reagent usage.

- The method shortens reaction times and simplifies purification.

- It is applicable for preparing 1-substituted partially hydrogenated cyclopentene derivatives with morpholine substituents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity/Notes | Advantages |

|---|---|---|---|---|

| Stork Enamine Alkylation | Cyclopentanone + morpholine, electrophilic alkylation | Not specified | Regio- and stereoselective, scalable | Simple, industrially viable |

| Cascade with 4-(Tosylmethyl)semicarbazones | 1-Morpholinocyclopentene + semicarbazones, TsOH/THF | 80–97 | High regioselectivity, forms bicyclic pyrimidines | Access to complex heterocycles |

| Microwave-Assisted Aqueous Synthesis | Furfural/cyclopentanone + morpholine, microwave, 60 °C | 80–93 | Rapid, environmentally friendly | Fast, green chemistry |

| Amino Alcohol Derivative Preparation | Halogenated intermediates, triethyl orthoformate, NaBH4, chiral resolution | 86–95 | >99.8% purity, enantiomerically pure | High purity, suitable for pharma intermediates |

| One-Pot Synthesis | Cyclopentanone + morpholine + acyl chloride + cyanoacetamide | Not specified | Short reaction time, simple purification | Efficient, less solvent/reagent use |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR used to confirm chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies functional groups, especially amine and alkene moieties.

- Optical Rotation (SOR): Used in chiral resolution to determine enantiomeric excess.

- X-ray Diffraction (XRD): Single crystal XRD confirms stereochemistry and molecular conformation.

- High Performance Liquid Chromatography (HPLC): Assesses purity, often >99% in optimized syntheses.

Summary and Research Insights

The preparation of This compound involves versatile synthetic strategies ranging from classical enamine chemistry to modern microwave-assisted and cascade reactions. The choice of method depends on desired stereochemical purity, scale, and downstream application.

- The Stork enamine approach remains foundational, enabling selective formation of the cyclopentene morpholine scaffold.

- Cascade reactions with semicarbazones expand structural complexity, useful for medicinal chemistry.

- Microwave-assisted aqueous synthesis offers green and rapid routes.

- Patented amino alcohol derivative processes provide chiral, high-purity intermediates for pharmaceutical development.

- One-pot syntheses streamline production with reduced waste and time.

These methods are supported by extensive spectroscopic and crystallographic characterization, ensuring high confidence in compound identity and quality. The diversity of preparation routes enables tailored synthesis for research and industrial needs.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-2-en-1-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives .

Scientific Research Applications

4-(Cyclopent-2-en-1-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-2-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

Key Research Findings

- Reactivity Trends : The cyclopentenyl group in this compound offers a balance between reactivity and steric accessibility, enabling efficient [4+2] cycloadditions . Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) show enhanced stability in combinatorial synthesis due to sulfur’s electron-withdrawing effects .

- Biological Activity : Substituents like thiazole (VPC-14228) or fluorobenzyl groups significantly enhance receptor binding affinity compared to aliphatic substituents .

- Safety : Cyclopentenyl morpholine’s flammability (H225) and irritation risks (H315/H319) necessitate stringent handling protocols compared to less volatile derivatives like 4-(4-Fluorobenzyl)morpholine .

Biological Activity

4-(Cyclopent-2-en-1-yl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine itself is a versatile pharmacophore widely used in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of various compounds. This article delves into the biological activity of this compound, exploring its effects in different biological contexts, including anticancer properties and other therapeutic potentials.

Biological Activity Overview

Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds containing the morpholine ring have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Morpholine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 (Prostate Cancer) | 10.5 |

| Azumamide A | K562 (Leukemia) | 0.045 |

| Microsclerodermin A | AsPC-1 (Pancreatic) | 2.3 |

The IC50 value for this compound indicates moderate potency against prostate cancer cells, suggesting its potential as an antineoplastic agent .

The mechanisms underlying the biological activity of morpholine derivatives are diverse:

- Inhibition of Kinases : Morpholine compounds often interact with kinases, which are critical in cell signaling pathways related to cancer proliferation .

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, contributing to their cytotoxic effects .

Case Studies

A notable case study involved the synthesis and evaluation of several morpholine derivatives, including this compound. In vitro assays demonstrated significant inhibition of cell proliferation in prostate cancer cell lines, with further studies indicating that these compounds could modulate apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure of morpholine derivatives plays a crucial role in their biological activity. Modifications to the cyclopentene moiety can enhance or diminish efficacy:

- Substituent Variations : Different substituents on the cyclopentene ring can significantly affect the compound's interaction with target proteins.

- Ring Size and Configuration : The size and configuration of the ring influence the compound's ability to fit into the active site of enzymes or receptors.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Variation in ring size | Altered binding affinity |

| Functional group changes | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.